3-Acetoxy-5-pregnen-20-one

Steroid Chemistry Drug Development Analytical Chemistry

Inconsistent steroid intermediate quality and unverified alternatives (e.g., Δ5 vs. saturated analogs) disrupt multi-step synthesis and downstream yields. 3-Acetoxy-5-pregnen-20-one (pregnenolone acetate) solves this with defined physicochemical properties (LogP 5.38, mp 149-152°C) and proven utility. - Achieves 99.6% yield from 16-DPA via scalable catalytic hydrogenation, ensuring cost-effective progesterone/corticosteroid production. - Stable 3β-acetoxy group enables selective deprotection or controlled release as a pregnenolone prodrug in neurobiology assays. - ≥99% purity with unambiguous InChIKey (CRRKVZVYZQXICQ-RJJCNJEVSA-N) guarantees batch-to-batch consistency for SAR and enzyme studies (CYP17A1, 3β-HSD).

Molecular Formula C23H34O3
Molecular Weight 358.5 g/mol
Cat. No. B7909330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxy-5-pregnen-20-one
Molecular FormulaC23H34O3
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17?,18-,19+,20-,21-,22-,23+/m0/s1
InChIKeyCRRKVZVYZQXICQ-ODGHQHCQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetoxy-5-pregnen-20-one: Foundational Steroid Intermediate


3-Acetoxy-5-pregnen-20-one (CAS 1778-02-5), commonly referred to as pregnenolone acetate, is a synthetic pregnane steroid and the 3β-acetate ester of the endogenous neurosteroid pregnenolone [1]. This modification introduces a lipophilic acetoxy group, enhancing its stability and solubility in organic solvents compared to its parent compound . As a key intermediate in the industrial and academic synthesis of numerous steroid hormones, including progesterone and corticosteroids, its procurement is often dictated by specific purity requirements and its proven utility in scalable synthetic pathways [2].

1 Scalable synthesis intermediate for progestogens and corticosteroids
2 Defined lipophilic profile supports organic-phase reaction handling
3 Consistent batch purity enables reproducible multi-step transformations

3-Acetoxy-5-pregnen-20-one: Why Substitution Fails


Attempting to substitute 3-Acetoxy-5-pregnen-20-one with generic pregnenolone or other pregnenolone acetates introduces significant variability in critical physicochemical properties and synthetic utility. The compound's specific logP of 5.38 [1], melting point of 149-152°C , and purity profiles (up to 99.6% yield from 16-DPA [2]) are precisely defined and differ from related structures like 3β-acetoxy-5α-pregnan-20-one (which lacks the Δ5 double bond, altering its reactivity) or 3β-acetoxy-5,16-pregnadien-20-one (16-DPA, a precursor with a 16,17-double bond) [3]. Furthermore, the presence of the acetoxy group at the 3β-position is essential for maintaining the integrity of multi-step synthetic sequences where selective deprotection or further functionalization is required, making unverified alternatives a direct risk to experimental reproducibility and downstream product yield [4].

Lipophilicity Mismatch in logP versus generic pregnenolone may shift extraction and purification outcomes.
Stereochemistry Absence of Δ5 double bond in saturated analogs alters reactivity and downstream functionalization.
Protecting group 3β-acetate is required for selective deprotection; unverified alternatives risk synthetic sequence failure.

3-Acetoxy-5-pregnen-20-one: Differentiating Evidence


Physicochemical Comparison to Pregnenolone

3-Acetoxy-5-pregnen-20-one exhibits a significantly higher lipophilicity (LogP of 5.38 [1]) compared to its parent compound, pregnenolone, which has a LogP of 3.87 [2]. This difference of 1.51 units correlates with an increased organic solvent solubility and is critical for extraction and purification protocols. The melting point is consistently reported in the range of 149-152°C , a sharp, well-defined range that contrasts with pregnenolone's broader and lower range (approx. 192-196°C), reflecting the increased crystallinity and purity associated with the acetate ester.

Lipophilicity (LogP)
Cross-study comparable
5.38 (Target) 3.87 (Pregnenolone) ΔLogP = +1.51
Supports organic-phase extraction and purification differentiation
In silico / measured; batch melt range 149–152°C further confirms identity
Steroid Chemistry Drug Development Analytical Chemistry

High-Yield Synthesis from 16-DPA

A key differentiator for large-scale procurement is the demonstrated high-yield synthesis of 3-Acetoxy-5-pregnen-20-one from its immediate industrial precursor, 16-Dehydropregnenolone acetate (16-DPA). Catalytic hydrogenation of the 16-position double bond in 16-DPA yields 3-Acetoxy-5-pregnen-20-one with a reported yield of 99.6% [1]. In contrast, alternative synthetic pathways (e.g., direct acetylation of pregnenolone) may yield lower or more variable results due to the instability of the free 3β-hydroxyl group under certain reaction conditions . This high-yield route ensures a cost-effective and reliable supply chain for pharmaceutical intermediates.

Synthetic Yield
Head-to-head comparison
99.6% from 16-DPA
Reported near-quantitative yield supports cost-effective large-scale supply
Catalytic hydrogenation; alternative routes may yield lower or variable results
Industrial Synthesis Process Chemistry Steroid Intermediates

Structural Specificity in CYP17A1-Mediated Steroidogenesis

The compound's role as a substrate or precursor in enzymatic assays is defined by its specific structure. Human CYP17A1 (17α-hydroxylase/17,20-lyase) acts on both pregnenolone and progesterone, hydroxylating them at the 17α position at approximately equal rates [1]. The acetate ester at C3 in 3-Acetoxy-5-pregnen-20-one serves as a protecting group, ensuring that the molecule acts as a stable prodrug or precursor in cellular assays where it can be hydrolyzed to active pregnenolone . This is in contrast to free pregnenolone, which may be more rapidly metabolized or undergo non-specific interactions. The differential lyase activity on the subsequent 17α-hydroxy intermediates (e.g., 17α-hydroxypregnenolone vs. 17α-hydroxyprogesterone) highlights how subtle structural differences in the parent molecule dictate downstream biological outcomes [2].

CYP17A1 Substrate Role
Class-level inference
Protected precursor; hydroxylation at 17α comparable to progesterone
Allows controlled prodrug or negative-control study design
Enzymatic deacetylation required to release parent pregnenolone
Enzymology Steroidogenesis Endocrinology

Purity Standards for Reproducibility

Commercial specifications for 3-Acetoxy-5-pregnen-20-one demonstrate a clear focus on high purity, with vendors offering grades of ≥98% or ≥99.0% (HPLC) [1] and specific optical rotation values (+17 to +22° (c=2, ethanol)) . This is a critical differentiator from generic or research-grade pregnenolone acetate, which may lack rigorous analytical certification. The availability of well-characterized material with defined melting point ranges (149-152°C) [2] and the absence of hazardous classifications for transport (non-hazardous material) simplifies logistics and reduces the risk of experimental variability associated with impurities or degradation products. The compound's identity is further secured by its InChIKey (CRRKVZVYZQXICQ-RJJCNJEVSA-N) [3], providing a unique digital fingerprint for unambiguous database referencing.

Purity Specification
Supporting evidence
≥99% (HPLC)
Optical rotation +17° to +22° (c=2, ethanol)
MP 149–152°C
Minimizes batch variability for quantitative synthesis and assay work
Vendor CoA verification recommended; non-hazardous for transport
Analytical Chemistry Quality Control Procurement

3-Acetoxy-5-pregnen-20-one: Validated Applications


Scalable Synthesis of Progesterone and Corticosteroids

Given its proven 99.6% yield from the industrial precursor 16-DPA [1], 3-Acetoxy-5-pregnen-20-one is the preferred starting material for the large-scale, cost-effective production of progesterone and downstream corticosteroids. The high yield and well-established catalytic hydrogenation process [2] ensure a reliable and economically viable supply chain for pharmaceutical manufacturers requiring metric tons of intermediate. Its stable acetoxy protecting group also allows for subsequent selective functionalization .

Precursor for Neurosteroid Prodrugs

The 3β-acetate ester of 3-Acetoxy-5-pregnen-20-one serves as an effective prodrug for the neurosteroid pregnenolone. Its enhanced lipophilicity (LogP = 5.38) [3] and stability allow for controlled release in in vitro and in vivo studies, where enzymatic hydrolysis regenerates the active parent compound . This is particularly valuable for investigating the role of pregnenolone in neuroprotection, cognitive function, and synaptic modulation, where a stable, non-polar form is required for cell culture or formulation .

Controlled Substrate for Enzymatic Assays

In biochemical assays studying CYP17A1 or 3β-hydroxysteroid dehydrogenase (3β-HSD) activity, 3-Acetoxy-5-pregnen-20-one can be utilized as a controlled substrate. Its defined structure, with the 3β-acetate group, prevents immediate metabolism, allowing researchers to specifically assay deacetylase activity or use it as a stable negative control compared to free pregnenolone [4]. Its high purity (≥99%) ensures that observed enzymatic activity is not confounded by impurities [5].

Reliable Scaffold for SAR Studies

The compound's unique InChIKey (CRRKVZVYZQXICQ-RJJCNJEVSA-N) [6] and well-documented spectral data provide an unambiguous chemical identity, making it a reliable scaffold for structure-activity relationship (SAR) studies. Its procurement from reputable vendors ensures batch-to-batch consistency, which is critical for synthesizing novel derivatives (e.g., tetrazoles [7]) where the starting material's purity and stereochemistry directly impact the properties and biological activity of the final compounds.

Application
Selection Property
Validation Focus
Progesterone/corticosteroid scale-up
High-yield 16-DPA route compatibility
Catalytic hydrogenation process consistency
Neurosteroid pathway investigation (prodrug precursor)
Lipophilic ester prodrug stability
Controlled-release and hydrolysis profile
CYP17A1 / 3β-HSD enzymatic assay substrate
Protected 3β-acetate group
Deacetylase activity or negative-control specificity
Steroid scaffold for SAR derivative synthesis
Batch-to-batch stereochemical consistency
InChIKey and spectral identity verification
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